molecular formula C9H15N3O3 B14371714 2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one CAS No. 90769-09-8

2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one

Cat. No.: B14371714
CAS No.: 90769-09-8
M. Wt: 213.23 g/mol
InChI Key: ZSFWKKWHJBHSTP-UHFFFAOYSA-N
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Description

2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one is a chemical compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl and amino groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one typically involves the reaction of 2,6-dimethylpyrimidin-4-one with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one is unique due to the presence of both hydroxyl and amino groups, which provide versatility in chemical reactions and applications. Its ability to interact with various molecular targets makes it valuable in different fields of research and industry.

Properties

CAS No.

90769-09-8

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H15N3O3/c1-7-6-8(15)11-9(10-7)12(2-4-13)3-5-14/h6,13-14H,2-5H2,1H3,(H,10,11,15)

InChI Key

ZSFWKKWHJBHSTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N(CCO)CCO

Origin of Product

United States

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